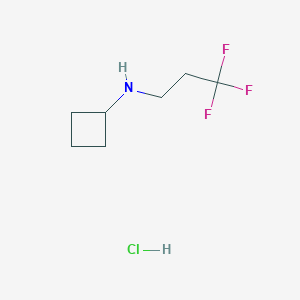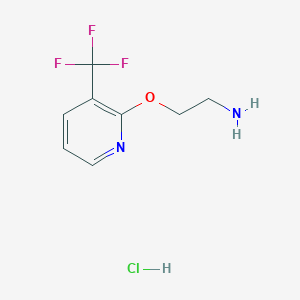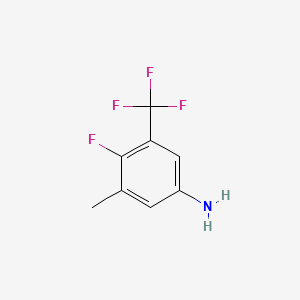
4-Fluoro-3-methyl-5-(trifluoromethyl)aniline
Overview
Description
“4-Fluoro-3-(trifluoromethyl)aniline” is a chemical compound with the linear formula FC6H3(CF3)NH2 . It has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .
Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-(trifluoromethyl)aniline” is FC6H3(CF3)NH2 . The molecular weight is 179.11 .
Physical And Chemical Properties Analysis
“4-Fluoro-3-(trifluoromethyl)aniline” is a liquid at room temperature . It has a density of 1.393 g/mL at 25 °C (lit.) . The boiling point is 207-208 °C (lit.) . The refractive index is n20/D 1.466 (lit.) .
Scientific Research Applications
Synthesis of Antitumor Agents
4-Fluoro-3-methyl-5-(trifluoromethyl)aniline is used in the synthesis of antitumor agents. A notable example is its role as an intermediate in the synthesis of nilotinib, an antitumor agent. This process involves multiple steps, including fluorination and substitution, with an overall yield of about 50% (Yang Shijing, 2013).
Nonlinear Optical Materials
Research has shown that derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, may have potential applications in nonlinear optical (NLO) materials. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques supports this potential (B. Revathi et al., 2017).
Synthesis of Isoxazoles and 1,3,5-Triazines
The compound also plays a role in the synthesis of isoxazoles and 1,3,5-triazines. The reaction of trifluoromethyl-substituted anilines with dianions derived from various oximes leads to these compounds, indicating its synthetic utility in creating diverse organic structures (L. Strekowski et al., 1995).
Development of Metal Complexes
This compound is used in the development of metal complexes, such as those involving Cu(II) and Pd(II), with applications in studying redox-reactivity and potential antiproliferative activities (V. Kasumov et al., 2016).
Herbicidal Applications
Derivatives of this compound have been synthesized and tested for herbicidal activities. Some of these compounds demonstrated significant herbicidal activity against various dicotyledonous weeds (Daoxin Wu et al., 2011).
Application in Organic Synthesis
Its use as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions for synthesizing quinazoline and fused isoindolinone scaffolds has been documented. This illustrates its versatility in facilitating complex organic synthesis reactions (Yong Wu et al., 2021).
Antiandrogen Activity Research
Research has been conducted on derivatives of this compound for their antiandrogen activity, indicating potential applications in the treatment of androgen-responsive diseases (H. Tucker et al., 1988).
Safety and Hazards
“4-Fluoro-3-(trifluoromethyl)aniline” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled, and it causes skin and serious eye irritation .
Future Directions
properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXLESNHAMSHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



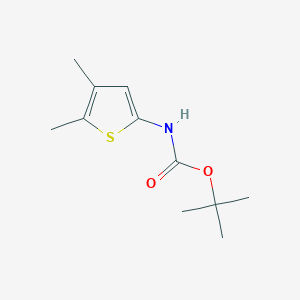
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
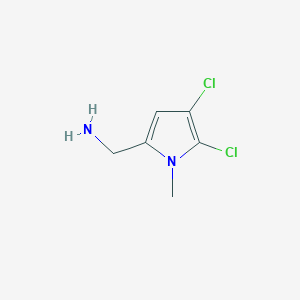
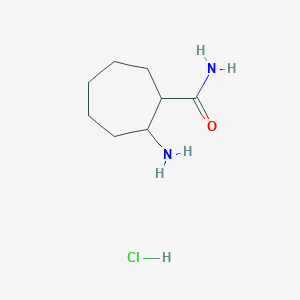
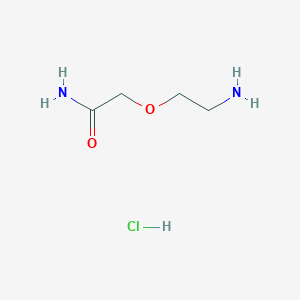

![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
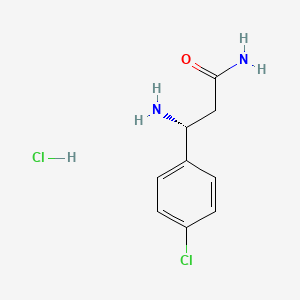
![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)
